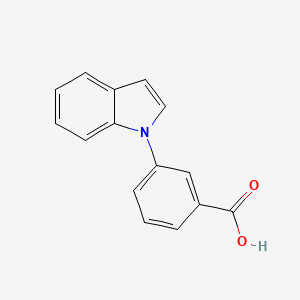

3-(1H-indol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-indol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFUTRBRAQGFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 1h Indol 1 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis for Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy reveals the distinct chemical environments of protons within the 3-(1H-indol-1-yl)benzoic acid molecule. The spectrum, typically recorded in a deuterated solvent like DMSO-d₆, displays signals corresponding to each unique proton. researchgate.net The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, aromatic protons on the benzoic acid and indole (B1671886) rings resonate at lower fields (higher ppm values) due to the deshielding effects of the ring currents.

In a typical ¹H NMR spectrum of an indole derivative, the proton at the C2 position of the indole ring often appears as a doublet. The protons on the benzene (B151609) ring of the indole and the benzoic acid moiety exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. nih.gov The carboxylic acid proton usually appears as a broad singlet at a very downfield position, often above 10 ppm, due to its acidic nature and hydrogen bonding.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

¹³C NMR Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid group is characteristically found at a downfield chemical shift, typically in the range of 165-185 ppm. fiu.edu The aromatic carbons of the indole and benzoic acid rings appear in the region of approximately 110-140 ppm. docbrown.infofiu.edu The specific chemical shifts of the quaternary carbons (carbons not bonded to any hydrogens), such as the carbon attached to the carboxylic acid group and the carbons at the fusion of the indole rings, can also be identified. docbrown.info

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z). scispace.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound. nih.gov This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. The technique can differentiate between compounds with the same nominal mass but different elemental compositions. scispace.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules like carboxylic acids. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. polyu.edu.hk This process typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight. nih.gov The fragmentation patterns observed in the MS/MS spectrum can provide further structural information. scispace.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.

A broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.infospectroscopyonline.com The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.infospectroscopyonline.com The N-H stretching vibration of the indole ring is expected to be observed around 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. amazonaws.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) docbrown.infospectroscopyonline.com |

| ~3400-3300 | Medium | N-H stretch (Indole) |

| >3000 | Medium | Aromatic C-H stretch amazonaws.com |

| 1700-1680 | Strong | C=O stretch (Carboxylic acid) docbrown.infospectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophores are the indole and benzoic acid ring systems. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within these aromatic systems. Studies on benzoic acid itself in aqueous solutions reveal distinct absorption bands. rsc.org The neutral form of benzoic acid typically shows two main bands: a strong B-band (benzenoid band) around 230 nm and a weaker, broader C-band (characteristic band) around 274-285 nm. rsc.orgevitachem.com The indole ring system also exhibits characteristic π → π* transitions. nih.gov

The combination of these two chromophores in this compound would likely result in a complex spectrum representing a composite of the electronic systems of both rings, potentially with shifts in wavelength and intensity due to their electronic interaction.

Table 1: Illustrative UV-Vis Absorption Data for Chromophoric Moieties This table presents typical absorption maxima for the parent chromophores to illustrate the expected spectral regions for this compound.

| Chromophore | Solvent | Absorption Max (λmax) | Transition Type |

| Benzoic Acid | Methanol | 227 nm | π → π |

| Benzoic Acid | Water (acidic) | 230 nm, ~274 nm | π → π |

| Indole Derivatives | Various | ~260-290 nm | π → π* |

Data sourced from references rsc.orgnih.govphotochemcad.com.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous structural data for a molecule. researchgate.net This technique requires growing a suitable single crystal, which, when exposed to an X-ray beam, produces a unique diffraction pattern. units.it From this pattern, the electron density map of the molecule can be calculated, revealing the precise location of each non-hydrogen atom.

For this compound (C₁₅H₁₁NO₂), an SC-XRD analysis would determine its absolute configuration in the crystal lattice. It would provide a complete set of bond lengths and bond angles. For instance, in related complex indole derivatives, C-N, C-O, and C-C bond lengths have been determined with high precision. mdpi.com Similarly, analysis of a complex benzoic acid derivative, 2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid, provided detailed bond lengths and angles for the entire molecule. iucr.org These parameters are crucial for understanding the molecule's geometry and bonding characteristics.

Table 2: Representative Bond Lengths from a Related Benzoic Acid Derivative This table shows selected bond parameters from a published crystal structure of a complex benzoic acid derivative to illustrate the type of data obtained from SC-XRD. This is not data for this compound.

| Bond | Length (Å) | Bond | Angle (°) |

| C-O (carboxyl) | ~1.21 | O-C-O (carboxyl) | ~123° |

| C=O (carboxyl) | ~1.31 | C-C-C (ring) | ~120° |

| C-C (aromatic) | ~1.39 | N-C-C (ring) | ~108° |

| C-N (indole-like) | ~1.38 |

Illustrative data based on principles described in references mdpi.comiucr.org.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline materials (powders). units.it Instead of a single crystal, a large number of randomly oriented microcrystals are exposed to an X-ray beam, producing a characteristic diffraction pattern. This pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

PXRD is essential for identifying the crystalline form (polymorph) of a substance, detecting impurities, and assessing the degree of crystallinity. units.it For this compound, a PXRD pattern would consist of a series of peaks at specific diffraction angles (2θ), with characteristic relative intensities. Different polymorphs or solvates of the compound would produce distinctly different patterns. The technique is widely used in pharmaceutical sciences to ensure batch-to-batch consistency and to study the stability of different crystal forms. units.it While the specific PXRD pattern for the title compound is not available, patterns for various benzoic acid derivatives and indole compounds have been extensively reported, demonstrating the utility of this method for phase identification. researchgate.netrsc.orggoogle.com

Analysis of Molecular Conformation and Dihedral Angles

SC-XRD analysis is the primary tool for determining these angles. For example, in a monoclinic polymorph of 2-benzylisoindoline-1,3-dione (C₁₅H₁₁NO₂), the dihedral angle between the two ring systems was found to be 81.3 (2)°. iucr.org In another related compound, 3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one, the benzofuran (B130515) and indole rings are nearly orthogonal, with a dihedral angle of 86.55 (4)°. researchgate.net For this compound, the dihedral angle would be determined by steric and electronic interactions between the two rings and would be a critical parameter defining its three-dimensional structure.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules are held together by a network of intermolecular forces. Understanding these interactions is key to explaining the crystal packing and resulting physical properties. For this compound, the most significant interactions are expected to be hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carboxylic acid group (-COOH) is a strong hydrogen bond donor (O-H) and acceptor (C=O). This typically leads to the formation of a robust, centrosymmetric dimer synthon where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govcore.ac.uk Additionally, the indole N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, potentially forming chains or more complex networks. evitachem.comresearchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. acs.orgscirp.org The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, and it allows for the mapping of various properties, such as the distance to the nearest atom outside the surface.

This analysis generates a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts. Different types of interactions (e.g., H···H, O···H, C···H) appear in distinct regions of the plot, and the percentage contribution of each contact type to the total surface area can be calculated. For example, in the crystal structure of a related bis-indole benzoic acid derivative, Hirshfeld analysis showed that the most significant contributions to crystal packing were from H···H (54.6%), C···H/H···C (29.6%), and O···H/H···O (10.1%) contacts. nih.gov A similar analysis for 4-{[(anthracen-9-yl)methyl]amino}benzoic acid also highlighted the dominance of H···H (47.9%), C···H (34.2%), and O···H (13.7%) interactions. nih.gov This quantitative approach provides a detailed understanding of the forces governing the crystal packing. researchgate.net

Computational and Theoretical Investigations of 3 1h Indol 1 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net It is particularly useful for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electron conductivity. nih.govnih.gov A smaller energy gap suggests higher reactivity. nih.gov

For aromatic carboxylic acids like benzoic acid, DFT calculations have been used to determine these electronic properties. Studies on related indole (B1671886) derivatives show that the HOMO is often localized over the electron-rich aromatic rings, while the LUMO may be distributed differently depending on the specific substituents. nih.gov In the case of 3-(1H-indol-1-yl)benzoic acid, the indole ring would contribute significantly to the HOMO, indicating its role as an electron-donating part of the molecule, whereas the benzoic acid moiety would influence the LUMO.

Table 1: Calculated Electronic Properties of a Related Benzoic Acid Derivative

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | - | nih.gov |

| LUMO Energy | - | nih.gov |

| HOMO-LUMO Energy Gap | 4.59 eV | nih.gov |

Note: Data is for (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, a related complex molecule, as a representative example of DFT calculations on such structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govresearchgate.netugm.ac.id The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net Typically, red-colored regions indicate the most negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. nih.gov Conversely, blue-colored regions represent the most positive potential, indicating electron-poor areas prone to nucleophilic attack. nih.gov Green areas denote neutral or zero potential. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential (red) localized on the oxygen atoms of the carboxylic acid group, making them primary sites for interacting with electrophiles or forming hydrogen bonds. nih.govniscpr.res.in The hydrogen atom of the carboxyl group would exhibit a strong positive potential (blue), marking it as a key electrophilic and hydrogen-bond donor site. The indole ring's N-H group would also show a positive potential, while the delocalized π-electron system of the indole and benzene (B151609) rings would present regions of moderately negative or neutral potential. niscpr.res.in

Table 2: Predicted Reactive Sites from MEP Analysis of this compound

| Molecular Region | Electrostatic Potential | Predicted Reactivity | Reference |

|---|---|---|---|

| Carboxyl Oxygen Atoms | Negative (Red) | Nucleophilic / Hydrogen Bond Acceptor | nih.gov |

| Carboxyl Hydrogen Atom | Positive (Blue) | Electrophilic / Hydrogen Bond Donor | nih.gov |

| Indole N-H Hydrogen | Positive (Blue) | Electrophilic / Hydrogen Bond Donor | niscpr.res.in |

Computational methods, including DFT, can be employed to calculate various thermodynamic parameters that describe the stability and energy of a molecule. jbiochemtech.com These parameters include the heat of formation (ΔfH°), binding energy, enthalpy (H), entropy (S), and Gibbs free energy (G). chemeo.com Such calculations are vital for understanding the feasibility and direction of chemical reactions. researchgate.net For instance, the binding energy can be calculated to understand the strength of intermolecular interactions, such as the formation of hydrogen-bonded dimers which is common for carboxylic acids like benzoic acid.

Experimental and computational thermochemical data are extensively available for benzoic acid, which serves as a foundational reference. chemeo.comnist.gov These values provide a benchmark for calculations on more complex derivatives like this compound.

Table 3: Standard Thermodynamic Properties of Benzoic Acid

| Property | Value | Units | Reference |

|---|---|---|---|

| Standard solid enthalpy of combustion (ΔcH°solid) | -3226.9 ± 0.4 | kJ/mol | nist.gov |

| Enthalpy of formation of solid (ΔfH°solid) | -385.2 ± 0.43 | kJ/mol | nist.gov |

| Solid phase molar entropy (S°solid, 1 bar) | 167.57 | J/mol·K | chemeo.com |

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in structure-based drug design for predicting binding modes and estimating the binding affinity between a ligand and its target protein. nih.gov

Molecular docking simulations place a ligand, such as this compound, into the binding site of a target protein and evaluate the interaction energy for different poses. The result is a prediction of the most stable binding mode and a corresponding "docking score" or binding affinity, usually expressed in kcal/mol. preprints.org A lower binding energy value indicates a more stable and stronger interaction between the ligand and the receptor. walisongo.ac.id

The binding mode is characterized by specific intermolecular interactions, including hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. preprints.orgajchem-a.com For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor. The indole and benzene rings provide opportunities for hydrophobic and π-π stacking interactions with aromatic amino acid residues in a protein's active site. nih.gov Docking studies on similar indole derivatives have shown binding affinities ranging from approximately -5 to -12 kcal/mol, depending on the specific protein target. ajchem-a.comnih.gov

Table 4: Example Binding Affinities of Related Indole Derivatives from Docking Studies

| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Indole-Thioxothiazolidine Derivative | MurB | - | nih.gov |

| 3-Ethyl-1H-indole Derivative | COX-2 | -11.35 | ajchem-a.com |

| Indolo[2,3-a]acridinol Derivative | Androgen Receptor (1GS4) | ~ -10.0 |

A primary application of molecular docking is virtual screening, where large libraries of compounds are docked against a specific biological target to identify potential inhibitors or activators. nih.gov Conversely, it can also be used to predict potential biological targets for a specific molecule by docking it against a panel of different proteins. This "reverse docking" approach helps in identifying putative targets and can suggest potential therapeutic applications or explain off-target effects.

Compounds containing indole and benzoic acid scaffolds are known to interact with a wide range of biological targets. Docking studies have implicated these classes of compounds in various therapeutic areas. For example, indole derivatives have been investigated as potential antibacterial agents targeting enzymes like DNA gyrase, and as anticancer agents targeting kinases such as c-Src. nih.govnih.gov Benzoic acid derivatives have been studied as inhibitors for targets like trans-sialidase in the context of Chagas disease. researchgate.net Therefore, this compound could plausibly interact with targets in these and other families.

Table 5: Putative Biological Targets Identified for Indole and Benzoic Acid Derivatives

| Putative Target | Associated Activity | Compound Class | Reference |

|---|---|---|---|

| DNA Gyrase | Antibacterial | Isoindole derivative | nih.gov |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | 3-Ethyl-1H-indole derivative | ajchem-a.com |

| c-Src Kinase | Anticancer | Indolinone | nih.gov |

| Phosphoinositide 3-kinase α (PI3Kα) | Anticancer | Quinolone-carboxamide | mdpi.com |

| Carbonic Anhydrase II | Diuretic/Other | Benzoic acid derivative | niscpr.res.in |

| Trans-sialidase | Anti-trypanosomal | Benzoic acid derivative | researchgate.net |

Chemoinformatics and Structure-Activity Relationship (SAR) Prediction

Chemoinformatics provides a powerful lens through which the physicochemical and potential biological properties of chemical compounds can be predicted using computational methods. For a molecule such as this compound, these tools are instrumental in assessing its drug-likeness and potential as a scaffold for further development. Key chemoinformatic descriptors include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and counts of hydrogen bond donors (HBD) and acceptors (HBA). These parameters are crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

While extensive, specific chemoinformatic studies dedicated solely to this compound are not widely available in peer-reviewed literature, its properties can be calculated using various predictive algorithms. The table below illustrates the typical chemoinformatic properties that would be evaluated for this compound.

| Property | Predicted Value (Illustrative) | Significance in Drug Discovery |

| Molecular Formula | C₁₅H₁₁NO₂ | Defines the elemental composition of the molecule. |

| Molecular Weight ( g/mol ) | 237.25 | Influences absorption and distribution; lower molecular weight is often preferred for oral drugs. |

| Octanol-Water Partition Coefficient (logP) | 3.5 - 4.0 | Measures lipophilicity, affecting solubility, permeability across membranes, and metabolism. |

| Topological Polar Surface Area (TPSA) | 50.9 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors (HBD) | 1 | The carboxylic acid group can donate a hydrogen bond, influencing binding to biological targets. |

| Hydrogen Bond Acceptors (HBA) | 3 | The nitrogen in the indole ring and the oxygen atoms of the carboxyl group can accept hydrogen bonds. |

| Rotatable Bonds | 2 | Indicates molecular flexibility, which can impact receptor binding and bioavailability. |

Note: The values in this table are generated from computational prediction models and serve as an illustration of the types of data analyzed in a chemoinformatic study.

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. For this compound, an SAR study would typically involve the synthesis and biological testing of a library of analogues. Modifications would be systematically made to different parts of the molecule, such as:

The Benzoic Acid Ring: Investigating the effect of moving the carboxylic acid group to the ortho- or para-positions, or replacing it with other acidic groups (e.g., tetrazole) or neutral substituents.

The Indole Ring: Introducing various substituents at different positions of the indole nucleus to probe for favorable interactions with a biological target.

The Linkage: Altering the direct N-C bond between the indole and phenyl rings, perhaps by introducing a linker.

The goal of such studies is to build a qualitative or quantitative model that correlates specific structural features with changes in potency, selectivity, or pharmacokinetic properties. While SAR studies have been extensively published for various complex indole derivatives and benzoic acid-containing compounds, a dedicated and detailed SAR investigation specifically originating from the this compound scaffold is not prominently featured in the current scientific literature. nih.govnih.gov

Simulation-Based Approaches for Conformational Analysis

The three-dimensional shape and flexibility of a molecule, known as its conformation, are critical determinants of its ability to interact with a biological target like a protein or enzyme. Simulation-based approaches are computational techniques used to explore the conformational landscape of a molecule, identifying low-energy (stable) conformations and the energy barriers between them.

Common simulation-based methods for conformational analysis include:

Molecular Mechanics (MM): This approach uses classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. It is computationally efficient and suitable for scanning the potential energy surface to identify stable conformers.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and flexibility of the compound in different environments (e.g., in water or a lipid bilayer).

Quantum Mechanics (QM) Methods: Techniques like Density Functional Theory (DFT) provide a more accurate description of the electronic structure and can be used to calculate the energies of different conformations with high precision. DFT is often used to refine the geometries and relative energies of the most stable conformers identified by MM or MD methods.

A conformational analysis of this compound would reveal the preferred dihedral angle between the indole and benzoic acid rings and the energy required to rotate one ring relative to the other. This information is vital for molecular docking studies, where the compound is computationally placed into the active site of a target protein to predict its binding mode and affinity. Despite the utility of these methods, specific computational studies detailing a simulation-based conformational analysis for this compound are not extensively documented in published research.

In Vitro Biological Activities and Mechanistic Studies of 3 1h Indol 1 Yl Benzoic Acid and Its Derivatives

In Vitro Anticancer Activities

The indole (B1671886) nucleus is a prominent feature in many compounds with significant pharmacological properties, including anticancer effects. nih.govresearchgate.net When combined with a benzoic acid group, this scaffold gives rise to derivatives with notable potential for inhibiting cancer cell proliferation and survival through various mechanisms.

Cytotoxicity Evaluation via Cell Viability Assays (e.g., MTT Assay)

The cytotoxic potential of indole derivatives containing a benzoic acid group has been evaluated against various human cancer cell lines using cell viability assays, such as the MTT assay. researchgate.netresearchgate.netnih.gov These studies measure the concentration of the compound required to inhibit cell growth by 50% (IC50).

One study examined a series of indole derivatives with a benzoic acid moiety for their ability to inhibit the proliferation of the 22Rv1 human prostate cancer cell line. nih.govresearchgate.net The compound 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid demonstrated significant cytotoxicity with an IC50 value of 6.37 μM. nih.govresearchgate.net In the same study, a related derivative, N-hydroxy-4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzamide, showed even greater potency, inhibiting 22Rv1 cell proliferation with an IC50 value of 2.72 μM. nih.govresearchgate.net

Furthermore, the broad applicability of the indole scaffold in cancer research is highlighted by the evaluation of various derivatives against a panel of cancer cell lines. mdpi.com For instance, one potent indole derivative displayed significant antiproliferation properties against breast (MCF-7), liver (HepG2), colorectal (HT29), lung (A549), and pancreatic (PC-3) cancer cell lines, with IC50 values of 0.34 μM, 1.61 μM, 0.57 μM, 2.02 μM, and 1.17 μM, respectively. mdpi.com

| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid | 22Rv1 | Prostate | 6.37 | nih.gov, researchgate.net |

| N-hydroxy-4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzamide | 22Rv1 | Prostate | 2.72 | nih.gov, researchgate.net |

| Indole Derivative 54 (R = H, R' = 3-NO2-4-Cl) | MCF-7 | Breast | 0.34 | mdpi.com |

| HepG2 | Liver | 1.61 | mdpi.com | |

| HT29 | Colorectal | 0.57 | mdpi.com | |

| A549 | Lung | 2.02 | mdpi.com | |

| PC-3 | Pancreatic | 1.17 | mdpi.com |

Apoptosis Induction Mechanisms (e.g., Caspase Activation, DNA Replication/Transcription Suppression)

Indole derivatives often exert their anticancer effects by inducing apoptosis, a form of programmed cell death, in cancer cells. mdpi.commdpi.com Mechanistic studies have revealed that these compounds can trigger apoptosis through multiple cellular pathways.

One key mechanism involves the modulation of the p53 tumor suppressor pathway. Certain indole-based compounds have been shown to inhibit the interaction between p53 and its negative regulator, MDM2. This inhibition leads to the release and activation of p53, which in turn can induce cell cycle arrest and apoptosis. mdpi.com The activation of apoptosis by indole derivatives is also frequently associated with the regulation of the Bcl-2 family of proteins. mdpi.com Studies have shown that these compounds can increase the expression of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins such as Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death. mdpi.com

Furthermore, some indole derivatives can arrest the cell cycle at specific phases, preventing cancer cells from dividing. For example, certain compounds have been found to cause cell cycle arrest at the G2/M phase, which is often a precursor to apoptosis. nih.govtandfonline.com

Inhibition of Specific Cellular Enzymes/Targets

The anticancer activity of 3-(1H-indol-1-yl)benzoic acid and its derivatives can also be attributed to their ability to inhibit specific enzymes and protein targets that are crucial for cancer cell growth and survival.

EP300 Histone Acetyltransferase: The enzyme p300 (EP300) is a histone acetyltransferase (HAT) that plays a critical role in regulating gene expression and is implicated in various cancers. patsnap.com As such, EP300 inhibitors are being explored as potential anticancer agents. patsnap.comnih.govnih.gov Research using virtual screening has identified benzoic acid derivatives as potential inhibitors of EP300 HAT. ebi.ac.uk Subsequent studies have shown that modifications to the benzoic acid moiety, such as replacing it with bioisosteres like 4-pyridone-3-carboxylic acid, can lead to compounds with similar EP300 inhibitory activity but improved cell growth-inhibitory effects. ebi.ac.uk

AKR1C3: Aldo-keto reductase 1C3 (AKR1C3) is an enzyme that is upregulated in castration-resistant prostate cancer (CRPC) and is involved in the synthesis of potent androgens that drive tumor growth. nih.govnih.gov This makes AKR1C3 an important therapeutic target. nih.gov A series of indole derivatives containing a benzoic acid group have been specifically designed and evaluated as AKR1C3 inhibitors. nih.govresearchgate.netresearchgate.net One such compound, 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid, was found to be a potent inhibitor of the AKR1C3 enzyme, with an IC50 value of 0.26 μM. nih.govresearchgate.net Indomethacin, a well-known non-steroidal anti-inflammatory drug containing an indole core, also acts as an inhibitor of AKR1C3. unito.it

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid | AKR1C3 | 0.26 | nih.gov, researchgate.net |

| N-hydroxy-4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzamide | AKR1C3 | 2.39 | nih.gov, researchgate.net |

| Indomethacin Analogue 2 | AKR1C3 | 0.94 | unito.it |

ERα: Estrogen receptor alpha (ERα) is a key driver in the development and progression of the majority of breast cancers. nih.gov Targeting this receptor with antagonists or degraders is a primary strategy in breast cancer therapy. mdpi.com Benzoic acid derivatives have been successfully developed as selective estrogen receptor degraders (SERDs), which function by promoting the degradation of the ERα protein. nih.gov In parallel, certain indole derivatives have been shown to exert their effects by interacting with estrogen receptors. One study demonstrated that an indole derivative can antagonize the growth-stimulatory effect of ERα by binding selectively to the ERβ subtype, which often has opposing, anti-proliferative functions. mdpi.com

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and certain isoforms (e.g., hCA IX and XII) are overexpressed in tumors, contributing to the acidification of the tumor microenvironment. researchgate.net The indole scaffold has been identified as a key structural motif in the design of potent carbonic anhydrase inhibitors. nih.gov For example, novel series of indole-based benzenesulfonamides have been synthesized and shown to be effective inhibitors of the cytosolic isoform hCA II. nih.gov While some indole derivatives show high potency against specific CA isoforms, their activity can vary significantly across the different types. nih.govnih.govtandfonline.com

Antimicrobial Activities

In addition to their anticancer properties, derivatives of indole and benzoic acid have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. ijpsjournal.comnih.gov

Antibacterial Potency (e.g., Minimum Inhibitory Concentration determination against Gram-positive and Gram-negative bacteria)

The antibacterial potential of compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. Both indole and benzoic acid derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. ijpsjournal.comgoogle.com

Indole itself is a signaling molecule in many bacterial species, and its derivatives are being explored as novel antibacterial agents. nih.gov The combination of indole and triazole moieties has been shown to produce synergistic effects, leading to enhanced antibacterial activity. nih.gov Similarly, hybrids of ciprofloxacin (B1669076) and indole have displayed potent antibacterial properties against both gram-positive and gram-negative strains with MICs ranging from 0.5 to 8 μg/mL. nih.gov Benzoic acid esters have also been tested against a range of bacteria, showing inhibitory activity. google.com

| Compound Class | Bacterial Strain | Gram Type | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Ciprofloxacin-Indole Hybrid | Gram-positive strains | Positive | 0.5 - 8 | nih.gov |

| Gram-negative strains | Negative | 0.5 - 8 | nih.gov | |

| Indole Oxime Ether Derivative (5h) | S. aureus (MRSA) | Positive | 2 - 4 | researchgate.net |

| S. aureus (VRSA) | Positive | 2 - 4 | researchgate.net | |

| Benzoic Acid Ester | Staphylococcus aureus | Positive | <10,000 | google.com |

| Escherichia coli | Negative | <10,000 | google.com |

Antifungal Potency

The antifungal properties of benzoic acid and its derivatives are well-established. nih.gov Bioactivity-guided fractionation of plant extracts has led to the isolation of benzoic acid derivatives with notable activity against pathogenic fungi. capes.gov.brnih.gov For example, lanceaefolic acid methyl ester, a prenylated benzoic acid derivative, displayed activity against Candida albicans with a MIC value of 100 μg/mL. capes.gov.brnih.gov Studies on benzoic acid derivatives from Piper cumanense have also shown significant activity against phytopathogenic fungi, particularly those of the Fusarium genus. nih.gov

Indole derivatives have also been investigated for their antifungal effects. One study on an indole derivative, 100DL-6, found it to be active against tested fungal pathogens with MIC values ranging from 31.25 μg/mL to 250 μg/mL. researchgate.net This suggests that the indole moiety can contribute significantly to the antifungal profile of a compound. ijpsjournal.com

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Lanceaefolic acid methyl ester | Candida albicans | 100 | capes.gov.br, nih.gov |

| Pinocembrin chalcone | Candida albicans | 100 | capes.gov.br, nih.gov |

| Indole Derivative (100DL-6) | Candida kefyr | 31.25 - 250 | researchgate.net |

| Candida albicans | 31.25 - 250 | researchgate.net |

Anti-inflammatory Activities

Derivatives based on the indole scaffold have been extensively investigated for their anti-inflammatory properties, primarily through their ability to modulate key enzymatic pathways and signaling molecules involved in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition: The cyclooxygenase enzymes, COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs) as they catalyze the production of prostaglandins, which are crucial mediators of inflammation. mdpi.com Numerous studies have demonstrated the potential of indole derivatives to inhibit these enzymes. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with several compounds showing significant anti-inflammatory activity compared to the reference drug indomethacin. mdpi.com Docking studies revealed that these compounds could bind effectively to the COX-2 enzyme, with one derivative, in particular, showing selective COX-2 inhibition and gastric sparing activity. mdpi.com Other research on indolyl-pyrazolines and indolyl-thiazolidinyl pyrazolines also identified potent anti-inflammatory agents that exhibited cyclooxygenase inhibitory activity. orientjchem.org

5-Lipoxygenase (5-LOX) Inhibition: The 5-lipoxygenase (5-LOX) pathway is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators implicated in various inflammatory diseases. researchgate.netnih.gov Indole derivatives have also been identified as effective 5-LOX inhibitors. Based on the structure of known 5-LOX inhibitors, researchers designed and synthesized (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivatives, identifying a compound with potent activity against LOX (IC50 = 53.61 μM). nih.gov Another study on a series of novel indole derivatives reported compounds with prominent 5-LOX inhibitory activities, with IC50 values ranging from 0.74 μM to 3.17 μM in cell-based assays. researchgate.net

Cytokine Modulation: Beyond direct enzyme inhibition, indole derivatives can modulate the expression of pro-inflammatory cytokines. A study on the anti-inflammatory potential of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) demonstrated its ability to significantly decrease the levels of key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17 (IL-17). nih.govnih.gov This effect was found to be dependent on the nitric oxide (NO) pathway, highlighting a broader immunomodulatory role for this class of compounds. nih.govnih.gov

Table 2: Anti-inflammatory Activity of Representative Indole Derivatives

| Compound/Derivative Class | Target Pathway/Mediator | Activity Measurement | Result | Reference |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-acetohydrazide Derivatives | Cyclooxygenase (COX) | % Inhibition | Up to 63.69% inhibition of paw edema vs. indomethacin. | mdpi.com |

| (Diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide Derivative | Lipoxygenase (LOX) | IC50 | 53.61 μM | nih.gov |

| Novel Indole Derivatives | 5-Lipoxygenase (5-LOX) | IC50 | Ranged from 0.74 μM to 3.17 μM. | researchgate.net |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Cytokines | Leukocyte Migration | Reduced leukocyte migration by up to 59%. | nih.govnih.gov |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Cytokines | Cytokine Levels | Significantly decreased levels of IL-6, TNF-α, and IL-17. | nih.govnih.gov |

Antioxidant Activities

The antioxidant capacity of a compound is frequently evaluated by its ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common spectrophotometric methods used for this purpose. mdpi.comnih.gov Both assays are based on the principle that an antioxidant will donate an electron or hydrogen atom to the radical, thus neutralizing it and causing a measurable change in color. nih.govnih.gov

The DPPH radical is a stable free radical that shows a maximum absorbance at 517 nm. mdpi.com When it reacts with an antioxidant, it is reduced to DPPH-H, leading to a decrease in absorbance. The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is typically produced by reacting ABTS with potassium persulfate. This radical has a characteristic blue-green color, which diminishes when it is reduced by an antioxidant. ijraset.com

While specific data for this compound is not detailed, studies on related phenolic and benzoic acid derivatives demonstrate the influence of molecular structure on radical scavenging activity. For instance, the number and position of hydroxyl groups on a benzoic acid ring significantly affect its antioxidant potential. Compounds with multiple hydroxyl groups, such as gallic acid and 3,4-dihydroxy benzoic acid, generally exhibit stronger scavenging activity than those with a single hydroxyl group. nih.gov The indole nucleus itself is also known to contribute to antioxidant activity due to the hydrogen-donating ability of the N-H group.

Table 3: Radical Scavenging Activity (IC50) of Various Benzoic Acid Derivatives

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) | Reference |

| Gallic acid | 8.6 ± 0.3 | 3.1 ± 0.1 | nih.gov |

| 3,4-Dihydroxy benzoic acid | 14.2 ± 0.5 | 10.9 ± 0.3 | nih.gov |

| 2,4-Dihydroxy benzoic acid | 116.3 ± 3.4 | 120.4 ± 2.1 | nih.gov |

| 4-Hydroxy benzoic acid | > 500 | > 500 | nih.gov |

| Vanillic acid | 27.2 ± 0.9 | 20.3 ± 0.5 | nih.gov |

The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method to determine the total antioxidant capacity of a substance. nih.govsigmaaldrich.com Unlike radical scavenging assays, the FRAP assay measures the ability of an antioxidant to reduce a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) form. nih.govmdpi.com The reaction is monitored by measuring the formation of a colored ferrous complex, typically with 2,4,6-tripyridyl-s-triazine (TPTZ), which exhibits a strong absorbance at 593 nm. nih.gov

The FRAP value is determined by comparing the change in absorbance in the sample mixture with that of a standard solution of known Fe²⁺ concentration. nih.gov A higher FRAP value indicates a greater reducing power and, consequently, a higher antioxidant capacity. This assay directly measures the electron-donating ability of a compound, which is a key aspect of its antioxidant action. greenpharmacy.info

Studies on various phenolic acids have shown a clear structure-activity relationship in the FRAP assay. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, on the aromatic ring enhances the reducing power. For example, 3,4-dihydroxybenzoic acid demonstrates significantly higher antioxidant activity in the FRAP assay compared to 4-hydroxybenzoic acid, illustrating the importance of the number of hydroxyl groups. mdpi.com The carboxylic acid group of the benzoic acid moiety can also influence this activity.

Table 4: Ferric Reducing Antioxidant Power (FRAP) of Selected Phenolic Acids

| Compound | FRAP Value (μmol/L) | Reference |

| 2,3-Dihydroxybenzoic acid | 2030 ± 10 | mdpi.com |

| 2,5-Dihydroxybenzoic acid | 1810 ± 20 | mdpi.com |

| 3,4-Dihydroxybenzoic acid | 2160 ± 10 | mdpi.com |

| 3,5-Dihydroxybenzoic acid | 120 ± 10 | mdpi.com |

| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) | 510 ± 10 | mdpi.com |

The radical-scavenging activity of phenolic and indole-containing antioxidants can proceed through several distinct mechanisms, with the specific pathway often depending on factors like the molecular structure, solvent, and pH. The three primary mechanisms are Hydrogen Atom Transfer (HAT), Sequential Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netscielo.br

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), neutralizing the radical and forming an antioxidant radical (ArO•). nih.govnih.govresearchgate.net This is a one-step process. The N-H bond of the indole ring and any potential O-H groups are primary sites for this reaction. The feasibility of this pathway is related to the bond dissociation enthalpy (BDE) of the H-donating bond. researchgate.net

Sequential Electron Transfer-Proton Transfer (SET-PT): The SET-PT mechanism is a two-step process. First, the antioxidant transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). nih.govresearchgate.net In the second step, the radical cation transfers a proton to the anion, resulting in the antioxidant radical (ArO•) and the neutralized species (RH). scielo.br This pathway is influenced by the ionization potential (IP) of the antioxidant.

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism is also a two-step process that is particularly favored in polar solvents. researchgate.netnih.gov It begins with the deprotonation of the antioxidant, forming an anion (ArO⁻). This is an acid-base equilibrium. scielo.br Subsequently, the anion donates an electron to the free radical, generating the antioxidant radical (ArO•) and the radical's corresponding anion (R⁻). nih.govmdpi.com The thermodynamics of this pathway are governed by the proton affinity (PA) and electron transfer enthalpy (ETE). researchgate.net

For a molecule like this compound, the indole N-H group and the carboxylic acid group are the key functional groups that would participate in these mechanisms. The N-H group is a potential site for HAT, while the carboxylic acid can undergo deprotonation, making the SPLET mechanism plausible, especially in aqueous or polar environments. Theoretical studies on related benzoic acid and phenol (B47542) derivatives have been used to calculate the reaction enthalpies for each pathway, helping to predict the most favorable antioxidant mechanism under different conditions. researchgate.netscielo.br

Antiviral Activities (e.g., HIV-1 Glycoprotein-41 Fusion Inhibition)

The entry of the Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex process mediated by the viral envelope glycoprotein (B1211001), which consists of gp120 and gp41 subunits. The gp41 subunit is crucial as it facilitates the fusion of the viral and cellular membranes, a necessary step for viral replication. nih.gov This process involves a conformational change in gp41, leading to the formation of a six-helix bundle from the N-heptad repeat (NHR) and C-heptad repeat (CHR) regions. nih.govnih.gov A conserved hydrophobic pocket on the central trimeric NHR coiled-coil has been identified as a critical site for this interaction and, consequently, a prime target for antiviral drug development. nih.govnih.gov

A series of indole-based compounds, including derivatives of this compound, have been developed as small-molecule fusion inhibitors that target this hydrophobic pocket on gp41. nih.gov These compounds are designed to disrupt the formation of the six-helix bundle, thereby inhibiting the membrane fusion process and preventing viral entry. nih.govnih.gov Research has demonstrated that these indole derivatives can bind to the gp41 hydrophobic pocket with significant affinity and effectively inhibit HIV-1 Env-mediated cell-cell fusion, confirming the validity of this site as a target for low molecular weight fusion inhibitors. nih.gov

The efficacy of this compound derivatives as gp41 fusion inhibitors begins with their ability to bind to the target hydrophobic pocket. The binding affinity of these compounds has been quantified using fluorescence intensity assays. nih.gov In these studies, a synthetic metallopeptide structure is used to mimic the gp41 hydrophobic pocket. The displacement of a fluorescein-labeled C-peptide from this pocket by a competitive inhibitor, such as an indole derivative, allows for the determination of the inhibition constant (Kᵢ). nih.gov A lower Kᵢ value signifies a stronger binding affinity.

A strong correlation has been observed between the experimental binding affinities of these compounds and their fusion inhibitory activity. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the indole scaffold significantly impact binding. For instance, the optimization of the basic scaffold led to the development of compounds with sub-micromolar binding affinities. nih.govnih.gov One of the most potent compounds identified in these studies, 3-((6-(1-(3-methoxybenzyl)-1H-indol-6-yl)-1H-indol-1-yl)methyl)benzoic acid (compound 14g ), exhibited a Kᵢ value of 0.8 µM, demonstrating strong binding to the gp41 pocket. nih.gov This highlights the potential of extended structures that can more effectively mimic the interactions of natural peptide inhibitors within the hydrophobic pocket. nih.gov

| Compound Number | Compound Name | Binding Affinity (Kᵢ) in µM |

|---|---|---|

| 3a | 3-((6-phenyl-1H-indol-1-yl)methyl)benzoic acid | 1.9 |

| 3b | 3-((6-(3-methoxyphenyl)-1H-indol-1-yl)methyl)benzoic acid | 2.2 |

| 3c | 3-((6-(4-methoxyphenyl)-1H-indol-1-yl)methyl)benzoic acid | 1.5 |

| 3d | 3-((6-(3,5-dimethoxyphenyl)-1H-indol-1-yl)methyl)benzoic acid | 1.7 |

| 3e | 3-((6-(3-(trifluoromethyl)phenyl)-1H-indol-1-yl)methyl)benzoic acid | 2.2 |

| 3f | 3-((6-(naphthalen-2-yl)-1H-indol-1-yl)methyl)benzoic acid | 1.1 |

| 8a | 3-((6-(1-benzyl-1H-indol-6-yl)-1H-indol-1-yl)methyl)benzoic acid | 1.0 |

| 14g | 3-((6-(1-(3-methoxybenzyl)-1H-indol-6-yl)-1H-indol-1-yl)methyl)benzoic acid | 0.8 |

To determine if the binding affinity of the indole derivatives translates into functional antiviral activity, their ability to inhibit HIV-1 Env-mediated cell-cell fusion was evaluated. nih.gov This type of assay provides a crucial measure of the compound's capacity to block the viral entry mechanism at a cellular level. nih.gov In a typical assay, target cells expressing CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR, are co-cultured with cells expressing the HIV-1 envelope protein. nih.gov Fusion between these cells activates the luciferase reporter, and the inhibitory effect of a compound is measured by the reduction in luciferase activity, typically reported as an EC₅₀ value (the concentration required to achieve 50% inhibition). nih.gov

The results from these assays established a direct link between binding to the gp41 hydrophobic pocket and the inhibition of cellular fusion. nih.gov The SAR studies were further validated, showing that compounds with stronger binding affinities generally exhibited more potent inhibition of cell-cell fusion. nih.govnih.gov For example, compound 14g , which showed strong binding affinity, also demonstrated potent cell-cell fusion inhibition with an EC₅₀ of 0.9 µM. nih.gov This confirmed that the optimization process, which focused on enhancing interaction with the hydrophobic pocket, successfully yielded compounds with significant biological activity against HIV-1 fusion. nih.gov The strong correlation (R² = 0.91) between binding affinity (Kᵢ) and cell-cell fusion inhibition (EC₅₀) across the series of tested indole derivatives provides compelling evidence that their primary mechanism of action is the disruption of gp41-mediated membrane fusion. nih.gov

| Compound Number | Compound Name | Cell-Cell Fusion Inhibition (EC₅₀) in µM |

|---|---|---|

| 3a | 3-((6-phenyl-1H-indol-1-yl)methyl)benzoic acid | 6.3 |

| 3b | 3-((6-(3-methoxyphenyl)-1H-indol-1-yl)methyl)benzoic acid | 5.1 |

| 3c | 3-((6-(4-methoxyphenyl)-1H-indol-1-yl)methyl)benzoic acid | 4.4 |

| 3d | 3-((6-(3,5-dimethoxyphenyl)-1H-indol-1-yl)methyl)benzoic acid | 4.3 |

| 3e | 3-((6-(3-(trifluoromethyl)phenyl)-1H-indol-1-yl)methyl)benzoic acid | 5.1 |

| 3f | 3-((6-(naphthalen-2-yl)-1H-indol-1-yl)methyl)benzoic acid | 3.5 |

| 8a | 3-((6-(1-benzyl-1H-indol-6-yl)-1H-indol-1-yl)methyl)benzoic acid | 3.8 |

| 14g | 3-((6-(1-(3-methoxybenzyl)-1H-indol-6-yl)-1H-indol-1-yl)methyl)benzoic acid | 0.9 |

Medicinal Chemistry and Drug Discovery Perspectives on the 3 1h Indol 1 Yl Benzoic Acid Scaffold

Scaffold Versatility and Bioisosteric Replacements

The versatility of the 3-(1H-indol-1-yl)benzoic acid scaffold is a cornerstone of its utility in drug discovery. The indole (B1671886) nucleus and the benzoic acid group can be readily modified, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. This adaptability has led to the development of a diverse range of compounds targeting various biological pathways.

Bioisosteric replacement is a key strategy employed to modulate the properties of lead compounds based on this scaffold. This approach involves substituting one atom or group of atoms with another that has similar physical and chemical properties. A common bioisosteric replacement for the carboxylic acid group of the benzoic acid moiety is the tetrazole ring. Tetrazoles are comparable to carboxylic acids in terms of acidity but offer increased lipophilicity, which can enhance membrane permeability. drughunter.com Another strategy involves the introduction of heterocyclic rings such as triazoles, imidazoles, oxadiazoles, or oxazoles as amide replacements, which can mimic hydrogen bonding properties while improving metabolic stability. drughunter.com

In the context of indole derivatives, isosteric replacement has also been explored for the indole core itself. For instance, in a series of potential cancer inhibitors, the central atom of a benzotriazole (B28993) fused to an indole was replaced with oxygen, sulfur, or selenium to modulate the compound's ability to form chalcogen bonds. nih.gov This highlights the extensive possibilities for structural modification of the core scaffold to achieve desired biological effects.

The following table summarizes some of the bioisosteric replacements that have been explored for functionalities commonly found in derivatives of the this compound scaffold.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid | Tetrazole | Similar acidity, increased lipophilicity drughunter.com |

| Amide | Triazoles, Imidazoles, Oxadiazoles, Oxazoles | Mimic hydrogen bonding, enhanced metabolic stability drughunter.com |

| Benzene (B151609) Ring | Spiro[3.3]hept-5-ene | Reduced flexibility, non-traditional sp³-rich bioisostere nih.govresearchgate.net |

| Nitrogen (in fused ring) | Oxygen, Sulfur, Selenium | Modulate ability to form chalcogen bonds nih.gov |

Rational Design Principles for Enhanced Biological Activity

Rational drug design plays a pivotal role in harnessing the potential of the this compound scaffold. This approach relies on an understanding of the three-dimensional structure of the biological target and the mechanism of interaction to design molecules with improved affinity and selectivity.

A notable example of rational design is the development of new indole-based inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.govconsensus.app Starting from a screening-hit compound, researchers designed a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids. Structure-activity relationship (SAR) studies revealed that specific substitutions on the indole core, such as a 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and a 5-propanoic acid group, were crucial for potent inhibitory activity. nih.govconsensus.app This systematic approach, guided by the biological data at each step, led to the discovery of a potent and orally efficacious inhibitor. nih.govconsensus.app

Similarly, in the design of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, a 2,5-substituted benzoic acid scaffold was developed. nih.gov The design was guided by co-crystal structures with Mcl-1, which revealed that an anchoring hydrogen bond between the carboxyl group of the benzoic acid and an arginine residue in the protein was a key interaction. nih.gov This insight allowed for the optimization of the scaffold to achieve equipotent binding to both Mcl-1 and Bfl-1. nih.gov

The following table outlines some of the key rational design principles that have been applied to enhance the biological activity of compounds based on the indole-benzoic acid scaffold.

| Design Principle | Application Example | Outcome |

| Structure-Activity Relationship (SAR) Studies | Development of cPLA2α inhibitors | Identification of essential substituents for potent activity nih.govconsensus.app |

| Structure-Based Design | Design of Mcl-1/Bfl-1 dual inhibitors | Optimization of scaffold for equipotent binding to two targets nih.gov |

| Scaffold Hopping | Design of P2Y14R antagonists | Discovery of novel antagonists with improved physicochemical properties researchgate.net |

| Merging Core Scaffolds | Development of dual MEK1 and PDK1 inhibitors | Creation of a novel prototype of dual-pathway inhibitors researchgate.net |

Development as Chemical Probes for Biological Pathway Interrogation

While not always explicitly stated as their primary purpose, potent and selective inhibitors derived from the this compound scaffold can serve as valuable chemical probes. These molecules can be used to investigate the roles of specific proteins in biological pathways and to validate them as potential drug targets.

For example, the potent inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) developed from an indole-benzoic acid core can be used to probe the function of this enzyme in castration-resistant prostate cancer. nih.gov By selectively inhibiting AKR1C3, researchers can elucidate its specific contributions to drug resistance and the androgen axis, providing a deeper understanding of the disease's progression. nih.gov

Similarly, the dual inhibitors of Mcl-1 and Bfl-1 can be used to interrogate the survival pathways of cancer cells that are dependent on these anti-apoptotic proteins. nih.gov The ability to selectively target these proteins allows for a detailed investigation of their roles in apoptosis and how their inhibition can lead to cell death. nih.gov Such studies are crucial for validating Mcl-1 and Bfl-1 as therapeutic targets and for understanding the mechanisms of resistance to other anticancer agents. nih.gov

The development of these highly specific inhibitors provides the scientific community with powerful tools to dissect complex biological systems and to identify new therapeutic opportunities.

Lead Compound Identification and Optimization Strategies

The process of identifying and optimizing lead compounds is a critical phase in drug discovery. researchgate.netdanaher.combiobide.com For the this compound scaffold, this process often begins with the identification of a "hit" compound through screening or rational design, which then undergoes extensive chemical modification to improve its drug-like properties. researchgate.netdanaher.combiobide.comslideshare.netresearchgate.net

In the development of AKR1C3 inhibitors, a series of indole derivatives containing a benzoic acid group were synthesized and evaluated. nih.gov This led to the identification of lead compounds that showed potent inhibitory effects against the enzyme. nih.gov Further optimization of these leads could involve modifying the substituents on both the indole and benzoic acid rings to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Another example is the optimization of VLA-4 antagonists, where a series of benzoic acid derivatives were synthesized. nih.gov The introduction of specific substituents, such as chlorine or bromine, at a particular position on the central benzene ring of the lead compound led to improved pharmacokinetic properties, including better plasma clearance and bioavailability. nih.gov This iterative process of synthesis and biological evaluation is central to lead optimization.

The following table provides examples of lead identification and optimization strategies applied to indole-benzoic acid derivatives and related compounds.

| Strategy | Application Example | Key Findings |

| Synthesis and Screening of a Focused Library | Identification of AKR1C3 inhibitors | Identification of indole-benzoic acid derivatives with potent enzymatic inhibition nih.gov |

| Modification of a Lead Compound | Optimization of VLA-4 antagonists | Introduction of halogens improved pharmacokinetic properties nih.gov |

| SAR-Guided Optimization | Development of cPLA2α inhibitors | Optimization of substituents on the indole core led to a potent and orally active compound nih.govconsensus.app |

| Structure-Based Optimization | Optimization of Mcl-1/Bfl-1 inhibitors | Guided by co-crystal structures to improve binding affinity and selectivity nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1H-indol-1-yl)benzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, indole derivatives can react with substituted benzoic acid precursors under acidic or catalytic conditions. Optimization involves adjusting molar ratios (e.g., 1:1.2 for indole-to-benzoic acid derivatives), temperature (80–120°C), and catalysts like palladium for cross-coupling. Reaction efficiency (yields ranging from 47% to 95%) can be improved using microwave-assisted synthesis or flow chemistry to reduce side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) and carbon backbone.

- LC-MS : Confirms molecular weight (e.g., [M+H]+ = 238.2 for the base compound) and detects impurities.

- FT-IR : Highlights functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

Cross-validation with computational simulations (DFT) resolves ambiguities in peak assignments .

Q. What are the primary challenges in purifying this compound, and what chromatographic methods are recommended?

- Methodological Answer : Challenges include separating polar byproducts (e.g., unreacted indole) and residual solvents. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or preparative TLC (silica gel, ethyl acetate/hexane) are effective. For scale-up, flash chromatography with 10–20% methanol in dichloromethane achieves >95% purity .

Advanced Research Questions

Q. How can computational methods complement experimental data in resolving structural ambiguities of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict vibrational frequencies (FT-IR/Raman) and NMR chemical shifts, which are cross-referenced with experimental data. For example, deviations >5% between computed and observed 1H NMR shifts may indicate tautomeric forms or hydrogen bonding. Molecular docking (e.g., AutoDock Vina) further elucidates binding conformations in pharmacological studies .

Q. What strategies are employed to analyze contradictory bioactivity data among structurally similar indole-benzoic acid derivatives?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, concentration ranges) or substituent effects. Systematic structure-activity relationship (SAR) studies are critical:

- Electron-withdrawing groups (e.g., -NO₂ at position 5) enhance receptor affinity.

- Steric hindrance from bulky substituents (e.g., -CF₃) may reduce solubility.

Meta-analyses of IC₅₀/Ki values across studies and standardization of assay protocols (e.g., fixed ATP concentrations in kinase assays) mitigate discrepancies .

Q. In designing analogs of this compound for HIV-1 gp41 targeting, how are binding affinities experimentally determined and validated?

- Methodological Answer : Fluorescence polarization assays using FeII(env2.0)₃ receptors quantify binding. Competitor compounds (e.g., 14d in ) are titrated against a fluorescent probe (C18-FL, 7.5 nM). KI values (nM range) are calculated from dose-response curves. Validation includes X-ray crystallography (e.g., SHELXL-refined structures) to confirm binding poses in the gp41 hydrophobic pocket .

Q. How do crystallographic studies using programs like SHELXL contribute to understanding the molecular conformation of this compound in the solid state?

- Methodological Answer : SHELXL refines X-ray diffraction data to determine bond lengths, angles, and torsion angles. For example, the dihedral angle between the indole and benzoic acid moieties (e.g., 15–25°) influences π-π stacking. Hydrogen-bonding networks (e.g., O-H···N interactions) are mapped to explain stability and polymorphism. High-resolution data (<1.0 Å) resolve disorder in flexible substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.